5,6,7-Trimethoxy-1H-indole-2-carboxylic acid
Overview
Description
5,6,7-Trimethoxy-1H-indole-2-carboxylic acid: is an organic compound with the molecular formula C12H13NO5 . It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is characterized by the presence of three methoxy groups (-OCH3) attached to the benzene ring at positions 5, 6, and 7, and a carboxylic acid group (-COOH) at position 2 of the indole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available 5,6,7-trimethoxyindole.
Carboxylation: The indole derivative undergoes carboxylation at the 2-position using a suitable carboxylating agent such as carbon dioxide (CO2) in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the carboxylic acid group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3), resulting in the formation of the corresponding alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)
Substitution: Halides, amines
Major Products:
Oxidation: Quinones, oxidized derivatives
Reduction: Alcohols
Substitution: Functionalized indole derivatives
Scientific Research Applications
Chemistry: 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is used as a building block in organic synthesis, particularly in the development of novel indole derivatives with potential biological activities .
Biology and Medicine: This compound has been investigated for its potential pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. It serves as a lead compound for the design and synthesis of new therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways such as the p53 pathway and inhibiting key enzymes involved in cell proliferation . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX) .
Comparison with Similar Compounds
- 5-Methoxy-1H-indole-2-carboxylic acid
- 6-Methoxy-1H-indole-2-carboxylic acid
- 7-Methoxy-1H-indole-2-carboxylic acid
Comparison: 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid is unique due to the presence of three methoxy groups, which enhance its solubility and reactivity compared to its mono- or di-methoxy counterparts. This structural feature contributes to its distinct pharmacological profile and makes it a valuable scaffold for drug development .
Properties
IUPAC Name |
5,6,7-trimethoxy-1H-indole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO5/c1-16-8-5-6-4-7(12(14)15)13-9(6)11(18-3)10(8)17-2/h4-5,13H,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZMUJQGIASARGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356275 | |
Record name | 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
128781-07-7 | |
Record name | 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40356275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5,6,7-trimethoxy-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.